molecular formula C13H18N2O3S B8111551 3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidine] 1,1-dioxide

3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidine] 1,1-dioxide

Cat. No.: B8111551
M. Wt: 282.36 g/mol
InChI Key: GEPLXXQHPFAWLO-UHFFFAOYSA-N
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Description

3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] 1,1-dioxide is a complex organic compound known for its unique spiro structure, which integrates a benzo-oxathiazocine ring with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo-oxathiazocine core, followed by the introduction of the piperidine ring through a spirocyclization reaction. Key reagents often include sulfur-containing compounds and piperidine derivatives, with reaction conditions involving controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo-oxathiazocine or piperidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] 1,1-dioxide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] 1,1-dioxide: A similar compound with an ethyl group, which may exhibit different reactivity and biological activity.

    Spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] derivatives: Various derivatives with different substituents on the benzo-oxathiazocine or piperidine rings.

Uniqueness

What sets 3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidine] 1,1-dioxide apart is its specific spiro linkage and the presence of the 1,1-dioxide functional group

Properties

IUPAC Name

spiro[3,5-dihydro-2H-6,1λ6,2-benzoxathiazocine-4,4'-piperidine] 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-19(17)12-4-2-1-3-11(12)18-10-13(9-15-19)5-7-14-8-6-13/h1-4,14-15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPLXXQHPFAWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNS(=O)(=O)C3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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